hA₃ Adenosine Receptor Binding Affinity: 3-Iodobenzylamine-Derived 2-H Analog Outperforms 2-Cl Analog Series
In a head-to-head comparison of N⁶-substituted adenosine derivatives targeting the human A₃ adenosine receptor (hA₃AR), the 2-H-N⁶-3-iodobenzylamine derivative (compound 9f) exhibited the highest binding affinity among all synthesized compounds, with a Ki value of 22.7 nM [1]. Critically, the 2-H analogue series, which includes the 3-iodobenzylamine derivative, demonstrated consistently superior binding affinity relative to the corresponding 2-Cl analogue series across multiple comparator pairs . This intra-study direct comparison establishes that the 3-iodobenzylamine-derived pharmacophore confers quantifiably enhanced receptor engagement compared to chlorinated structural counterparts.
| Evidence Dimension | Binding affinity (Ki) at human A₃ adenosine receptor (hA₃AR) |
|---|---|
| Target Compound Data | Ki = 22.7 nM (2-H-N⁶-3-iodobenzylamine derivative 9f) |
| Comparator Or Baseline | 2-Cl analogue series (generally weaker binding affinity than 2-H series) |
| Quantified Difference | 2-H analogues generally showed better binding affinity than 2-Cl analogues; 9f ranked highest among all synthesized compounds |
| Conditions | In vitro radioligand binding assay using hA₃AR-expressing cell membranes |
Why This Matters
Procurement of 3-iodobenzylamine enables access to a validated pharmacophore scaffold with documented sub-25 nM hA₃AR binding affinity, supporting lead optimization programs where 2-Cl analogues have proven suboptimal.
- [1] Choi Y, et al. Design and synthesis of 2,6-disubstituted-4′-selenoadenosine-5′-N,N-dimethyluronamide derivatives as human A₃ adenosine receptor antagonists. Archives of Pharmacal Research, 2022, 45, 294-307. View Source
